molecular formula C22H18N6O3S B5175807 ACETAMIDE,2-[[4-AMINO-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]THIO]-N-(2-METHOXY-3-DIBENZOFURANYL)-

ACETAMIDE,2-[[4-AMINO-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]THIO]-N-(2-METHOXY-3-DIBENZOFURANYL)-

Cat. No.: B5175807
M. Wt: 446.5 g/mol
InChI Key: FKHQWAIFHNSCQY-UHFFFAOYSA-N
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Description

ACETAMIDE,2-[[4-AMINO-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]THIO]-N-(2-METHOXY-3-DIBENZOFURANYL)- is a complex organic compound featuring a unique combination of functional groups. It is characterized by the presence of an acetamide group, a triazole ring, and a dibenzofuran moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETAMIDE,2-[[4-AMINO-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]THIO]-N-(2-METHOXY-3-DIBENZOFURANYL)- typically involves multi-step organic reactions The process begins with the preparation of the triazole ring, which is achieved through the cyclization of appropriate precursors under controlled conditionsEach step requires specific reagents and catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions and continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound .

Chemical Reactions Analysis

Types of Reactions

ACETAMIDE,2-[[4-AMINO-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]THIO]-N-(2-METHOXY-3-DIBENZOFURANYL)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be further explored for their biological activities .

Scientific Research Applications

ACETAMIDE,2-[[4-AMINO-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]THIO]-N-(2-METHOXY-3-DIBENZOFURANYL)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ACETAMIDE,2-[[4-AMINO-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]THIO]-N-(2-METHOXY-3-DIBENZOFURANYL)- involves its interaction with specific molecular targets. The triazole ring is known to bind to metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ACETAMIDE,2-[[4-AMINO-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]THIO]-N-(2-METHOXY-3-DIBENZOFURANYL)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and development .

Properties

IUPAC Name

2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O3S/c1-30-19-9-15-14-6-2-3-7-17(14)31-18(15)10-16(19)25-20(29)12-32-22-27-26-21(28(22)23)13-5-4-8-24-11-13/h2-11H,12,23H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHQWAIFHNSCQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CSC4=NN=C(N4N)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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